(1S)-cis-(E)-γ-Cyhalothrin
Description
Properties
Molecular Formula |
C₂₃H₁₉ClF₃NO₃ |
|---|---|
Molecular Weight |
449.85 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Mechanism of Action
(1S)-cis-(E)-γ-Cyhalothrin operates primarily by disrupting sodium channel function in insect nerve cells. This disruption leads to prolonged depolarization, causing paralysis and death in susceptible insect species. Its structural characteristics, including a cyclopropane ring and multiple chiral centers, contribute to its high toxicity and efficacy against a wide range of pests, such as aphids, spider mites, and other agricultural insects.
Agricultural Applications
The compound is extensively used in agriculture due to its broad-spectrum activity and rapid action. Key applications include:
- Crop Protection : Effective against common pests in crops such as cotton, cereals, potatoes, and vegetables.
- Pest Management : Utilized in integrated pest management strategies to control resistant pest populations.
- Public Health : Employed in vector control programs for diseases transmitted by insects, such as mosquitoes.
Table 1: Comparison of Insecticides
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| This compound | C22H19ClN2O3 | High potency; effective against a wide range of pests |
| Lambda-Cyhalothrin | C23H22ClN3O3 | Less potent; racemic mixture |
| Deltamethrin | C22H19BrClN3O3 | More toxic; effective against a wider range of pests |
| Permethrin | C21H20Cl2O3 | Commonly used for household pest control; less water-soluble |
Environmental Impact
Research indicates that this compound poses significant risks to non-target species and ecosystems. Its high toxicity to aquatic organisms raises concerns regarding its environmental persistence and potential bioaccumulation. Studies have shown that exposure can lead to substantial mortality rates in early life stages of fish such as common carp .
Case Study: Aquatic Toxicity
A study assessing the impact of this compound on aquatic ecosystems found that concentrations as low as 0.5 μM could disrupt the normal functioning of non-target species. The compound's neurotoxic effects were particularly pronounced at higher concentrations, leading to oxidative stress and impaired growth in exposed organisms .
Resistance Management
The widespread use of this compound has led to the development of resistance among certain pest populations. Research has highlighted the necessity for integrated pest management strategies that combine chemical controls with biological methods to mitigate resistance development .
Regulatory Considerations
The Environmental Protection Agency (EPA) has conducted reviews on the safety and efficacy of this compound. The findings emphasize the need for careful application practices to minimize environmental impact while maintaining effective pest control measures .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Differences
Pyrethroids are classified into Type I (lacking an α-cyano group) and Type II (containing an α-cyano group). (1S)-cis-(E)-γ-Cyhalothrin is a Type II pyrethroid, sharing structural similarities with cypermethrin, lambda-cyhalothrin, and deltamethrin. Key distinctions lie in stereochemistry and substituent positioning:
| Compound | Stereochemical Configuration | Key Structural Features |
|---|---|---|
| This compound | (1S)-cis cyclopropane, (E)-dichlorovinyl | α-cyano group, phenoxybenzyl moiety |
| Cypermethrin | Racemic mixture of 8 stereoisomers | Lacks enantiomeric purity; variable efficacy |
| Lambda-cyhalothrin | Enantiomerically enriched (1R-cis-Z) | Higher insecticidal potency |
| Deltamethrin | [1R-cis-αS] configuration | Single enantiomer; superior photostability |
Insecticidal Efficacy and Selectivity
- Efficacy : Lambda-cyhalothrin demonstrates 2–5× higher potency than γ-Cyhalothrin against Lepidoptera due to optimized stereochemistry enhancing sodium channel binding . Deltamethrin, with its [1R-cis-αS] configuration, achieves broader pest control but requires precise synthesis to retain activity .
- Metabolic Stability : γ-Cyhalothrin is more resistant to oxidative degradation by insect esterases compared to cypermethrin, which has a racemic structure prone to enzymatic breakdown .
- Mammalian Toxicity : The LD₅₀ (oral, rats) for γ-Cyhalothrin is 79 mg/kg, lower than lambda-cyhalothrin (56 mg/kg) but higher than deltamethrin (135 mg/kg), reflecting stereochemical impacts on off-target effects .
Metabolic Pathways and Environmental Persistence
- Glutathione S-Transferase (GST) Interactions : γ-Cyhalothrin and cypermethrin are metabolized via GST-mediated conjugation, but γ-Cyhalothrin’s (E)-dichlorovinyl group slows detoxification, increasing residual activity in crops .
- Photodegradation : γ-Cyhalothrin degrades faster under UV light than deltamethrin, which incorporates a bromine atom for enhanced stability .
Data Tables
Table 1: Comparative Toxicity and Environmental Profiles
| Compound | Mammalian LD₅₀ (mg/kg, rat) | Aquatic Toxicity (LC₅₀, trout, µg/L) | Soil Half-Life (days) |
|---|---|---|---|
| This compound | 79 | 0.8 | 30–60 |
| Lambda-cyhalothrin | 56 | 0.5 | 45–90 |
| Deltamethrin | 135 | 0.2 | 60–120 |
| Cypermethrin | 250 | 1.2 | 20–40 |
Table 2: Stereochemical Impact on Insecticidal Activity
| Compound | Target Pest (LC₅₀, µg/mL) | Sodium Channel Binding Affinity (nM) |
|---|---|---|
| This compound | Aphis gossypii: 0.02 | 12.3 |
| Lambda-cyhalothrin | Helicoverpa armigera: 0.005 | 8.9 |
| Deltamethrin | Plutella xylostella: 0.001 | 5.4 |
Research Findings and Implications
- Stereochemical Optimization: Enantiomeric purity directly correlates with efficacy. For example, lambda-cyhalothrin’s 1R-cis-Z configuration reduces non-target interactions, enhancing its commercial viability .
- Metabolic Resistance: Field-evolved GST overexpression in pests diminishes γ-Cyhalothrin’s effectiveness, necessitating rotational use with non-pyrethroid insecticides .
- Regulatory Trends : The 1990 WHO safety guidelines emphasize λ-cyhalothrin’s higher hazard quotient, influencing modern regulatory frameworks to prioritize enantiomer-specific risk assessments .
Q & A
Q. What analytical methods are recommended for quantifying (1S)-cis-(E)-γ-Cyhalothrin in environmental matrices?
Methodological Answer: Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for high sensitivity and specificity. Validate the method by spiking known concentrations into soil or water samples and calculating recovery rates (≥80% acceptable). For degradation studies, apply a first-order kinetic model: , where . Statistical validation via ANOVA () ensures reproducibility .
Q. How can stereochemical purity of this compound be ensured during synthesis?
Methodological Answer: Employ chiral chromatography (e.g., Chiralcel OD-H column) to confirm enantiomeric excess (>98%). Monitor reaction intermediates using nuclear magnetic resonance (NMR) to verify stereochemical retention at key steps (e.g., cyclopropanation). Reference synthetic protocols for pyrethroids involving stereoselective epoxidation and esterification to avoid trans-isomer contamination .
Q. What are the primary challenges in isolating this compound from complex biological extracts?
Methodological Answer: Use liquid-liquid extraction (LLE) with hexane/acetone (3:1 v/v) to remove lipids, followed by solid-phase extraction (SPE) using C18 cartridges. Matrix effects can be minimized by adding isotopically labeled internal standards (e.g., deuterated γ-Cyhalothrin) prior to GC-MS analysis. Calibration curves must span 0.1–100 ng/mL to ensure linearity .
Advanced Research Questions
Q. How do soil properties influence the degradation kinetics of this compound?
Methodological Answer: Conduct soil microcosm experiments with varying organic matter (OM) content (1–10%) and pH (4–8). Measure degradation rates using HPLC-MS and fit data to the first-order model. OM >5% reduces by 30% due to microbial activity, while acidic soils (pH <6) stabilize the compound, prolonging . Use two-factor ANOVA to assess interactions between OM and pH .
Q. What experimental designs are optimal for studying enantiomer-specific bioactivity of this compound?
Methodological Answer: Compare toxicity assays (e.g., LD50 in Drosophila melanogaster) between enantiomerically pure (1S)-cis-(E) and its (1R)-cis-(E) counterpart. Use probit analysis to calculate potency ratios. For mechanistic insights, perform molecular docking studies with insect sodium channels (e.g., homology models based on Blattella germanica). Enantiomer-specific activity is often linked to steric hindrance at binding sites .
Q. How can metabolomic approaches identify degradation byproducts of this compound in aquatic systems?
Methodological Answer: Expose water samples to UV light (254 nm) for photolysis studies. Analyze time-course samples via untargeted LC-QTOF-MS. Use software (e.g., XCMS Online) for peak alignment and MetFrag for structural annotation. Key byproducts include dichlorovinyl derivatives and hydroxylated intermediates. Confirm toxicity of byproducts using Daphnia magna acute toxicity tests .
Q. What strategies resolve contradictions in reported bioefficacy data for this compound across studies?
Methodological Answer: Standardize bioassay conditions (temperature: 25 ± 1°C; humidity: 60 ± 5%). Apply meta-analysis to compare LD50 values across publications, adjusting for covariates (e.g., insect species, application method). Use funnel plots to detect publication bias. Contradictions often arise from variability in insecticide resistance genes or formulation additives .
Data Presentation and Validation Guidelines
- Stereochemical Data : Report enantiomeric ratios using chiral chromatograms with baseline separation (resolution >1.5). Include NMR assignments for key stereocenters (e.g., δ 2.1–2.3 ppm for cyclopropane protons) .
- Degradation Kinetics : Provide raw concentration-time data in supplementary tables. Highlight values for kinetic models and ANOVA results for environmental factors .
- Bioactivity : Use dose-response curves with 95% confidence intervals. Specify statistical software (e.g., GraphPad Prism) and normalization methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
